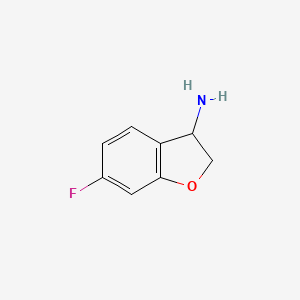

6-Fluoro-2,3-dihydrobenzofuran-3-amine

Overview

Description

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.16 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2,3-dihydrobenzofuran-3-amine is1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydrobenzofuran-3-amine has a molecular weight of 153.16 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Applications in Organic Synthesis

A significant application of related structures involves the use of aroyl fluorides as bifunctional reagents for dearomatizing fluoroaroylation of benzofurans, providing access to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. This methodology, achieved through cooperative NHC/photoredox catalysis, showcases high diastereoselectivity and broad substrate scope (Xiaoye Yu et al., 2022). Moreover, fluorinated derivatives of dihydrobenzofurans and related heterocycles have been synthesized through various methodologies, including solid-phase approaches and sigmatropic rearrangements, indicating the versatility of fluoro-substituted benzofurans in organic synthesis (Yafei Ji et al., 2004; P. Guzzo et al., 2003).

Fluorination Techniques

The development of fluorination techniques is a critical area of research, with studies detailing the efficient synthesis of fluorine-substituted compounds through electrochemical and chemical methods. These studies highlight the importance of fluorination in modifying the chemical and physical properties of organic molecules for various applications (K. Dawood & T. Fuchigami, 2004).

Fluoro-functionalized Materials

Research into fluoro-functionalized polymeric materials, such as polyimides derived from fluorine-containing aromatic diamines, demonstrates the role of fluorine in enhancing material properties such as solubility, thermal stability, and hygrothermal stability. These materials have potential applications in advanced technologies and materials science (K. Xie et al., 2001).

Safety and Hazards

The safety information for 6-Fluoro-2,3-dihydrobenzofuran-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-2,3-dihydrobenzofuran-3-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of 6-Fluoro-2,3-dihydrobenzofuran-3-amine’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2,3-dihydrobenzofuran-3-amine . .

properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNZYZSGRZXDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydrobenzofuran-3-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)

![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)